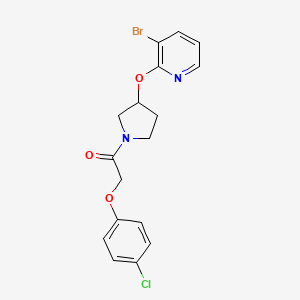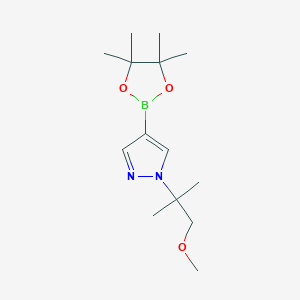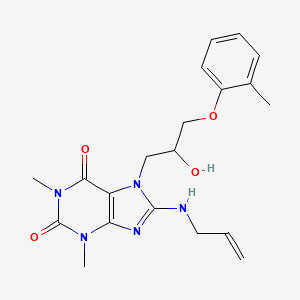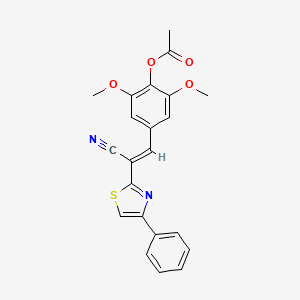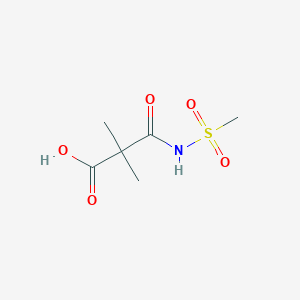![molecular formula C21H22N2O2S B2405186 8-[(4-Benzylpiperidin-1-yl)sulfonyl]chinolin CAS No. 433240-63-2](/img/structure/B2405186.png)
8-[(4-Benzylpiperidin-1-yl)sulfonyl]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group linked to a benzylpiperidine moiety
Wissenschaftliche Forschungsanwendungen
8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
It is related to 4-benzylpiperidine , which is known to act as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
Considering its relation to 4-benzylpiperidine , it might interact with its targets (monoamine transporters) and cause the release of monoamines (dopamine, norepinephrine, and serotonin) into the synaptic cleft . This results in increased neurotransmitter levels, which can lead to various physiological effects .
Biochemical Pathways
Based on its potential role as a monoamine releasing agent , it might affect the monoaminergic pathways, including the dopaminergic, noradrenergic, and serotonergic pathways. These pathways play crucial roles in various physiological processes, including mood regulation, reward, and cognition.
Result of Action
If it acts similarly to 4-benzylpiperidine , it might increase the levels of monoamines in the synaptic cleft, leading to enhanced neurotransmission . This could result in various physiological effects, depending on the specific monoamine that is increased and the area of the brain where this increase occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine moiety is attached to the sulfonylated quinoline core. This can be achieved using reagents like benzyl chloride and piperidine under basic conditions.
Industrial Production Methods: Industrial production of 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinoline core, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Benzyl chloride, piperidine.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the quinoline core.
Quinoline Derivatives: Compounds like chloroquine and mepacrine, which have different substituents on the quinoline core.
Uniqueness: 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline is unique due to its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
8-(4-benzylpiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,20-10-4-8-19-9-5-13-22-21(19)20)23-14-11-18(12-15-23)16-17-6-2-1-3-7-17/h1-10,13,18H,11-12,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBBYJQXGVZNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)
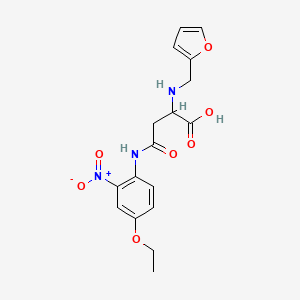
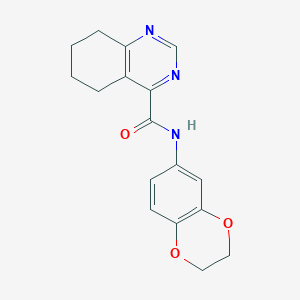
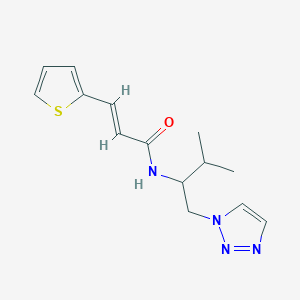
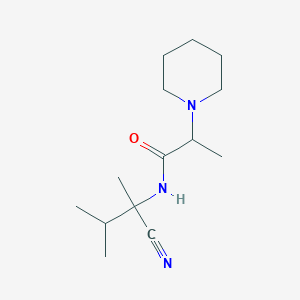
![ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2405115.png)
